

3-Chloro-2-isobutoxypyridine-5-boronic acid chemical properties

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Compound of Interest

Compound Name: 3-Chloro-2-isobutoxypyridine-5-boronic acid

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An In-depth Technical Guide on the Chemical Properties of Substituted Chloro-isobutoxypyridine Boronic Acids

Disclaimer: This technical guide primarily details the chemical properties and applications of 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS No. 1217501-42-2), as there is limited available information on its isomer, **3-Chloro-2-isobutoxypyridine-5-boronic acid**. The data and protocols presented are based on available information for the 5-chloro-3-boronic acid isomer and general principles of boronic acid chemistry.

Core Chemical Properties

3-Chloro-2-isobutoxypyridine-5-boronic acid and its isomers are heterocyclic organic compounds containing a pyridine ring, a chloro group, an isobutoxy group, and a boronic acid functional group. These compounds are of significant interest to researchers in medicinal chemistry and drug discovery due to the versatile reactivity of the boronic acid moiety.^{[1][2]} Boronic acids are known to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 5-Chloro-2-isobutoxypyridine-3-boronic acid.

Property	Value	Reference
CAS Number	1217501-42-2	[3][4]
Molecular Formula	C ₉ H ₁₃ BCINO ₃	[3][4][5]
Molecular Weight	229.47 g/mol	[3][5]
Purity	≥98%	[4]
Appearance	White to off-white solid	Inferred from similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not specified; likely soluble in organic solvents like DMSO and methanol	
Storage Temperature	-20°C	[3][5]
Shelf Life	1095 days	[4]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, would be crucial for the definitive identification and characterization of this compound. While specific spectra for this exact molecule are not publicly available, related compounds show characteristic signals for the pyridine ring protons, the isobutoxy group, and a distinctive signal for the boron atom in ¹¹B NMR spectroscopy.[6]

Safety and Handling

Proper safety precautions must be observed when handling 5-Chloro-2-isobutoxypyridine-3-boronic acid. The following table outlines its hazard classifications and precautionary statements.

Category	Codes	Description	Reference
Hazard Statements	H302	Harmful if swallowed.	[4]
	H315	Causes skin irritation.	
	H319	Causes serious eye irritation.	
	H335	May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[4]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-2-isobutoxypyridine-5-boronic acid** is not available in the cited literature, a general methodology for the synthesis of arylboronic acids can be described. The Miyaura borylation is

a common method for the synthesis of boronic esters, which can then be hydrolyzed to the corresponding boronic acids.^[7]

Hypothetical Synthesis via Miyaura Borylation

This protocol is a representative example and would require optimization for this specific substrate.

Step 1: Borylation of the Aryl Halide

- To a dry, nitrogen-purged flask, add the starting material (e.g., 3,5-dichloro-2-isobutoxypyridine), bis(pinacolato)diboron (B_2pin_2), a palladium catalyst such as $Pd(dppf)Cl_2$, and a base like potassium acetate (KOAc).
- Add a dry, degassed solvent such as 1,4-dioxane.
- Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the resulting crude pinacol ester by column chromatography on silica gel.

Step 2: Hydrolysis to the Boronic Acid

- Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of THF and water.
- Add an acid, such as HCl, to facilitate the hydrolysis of the ester.
- Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
- Extract the product into an organic solvent like ethyl acetate.

- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the boronic acid.

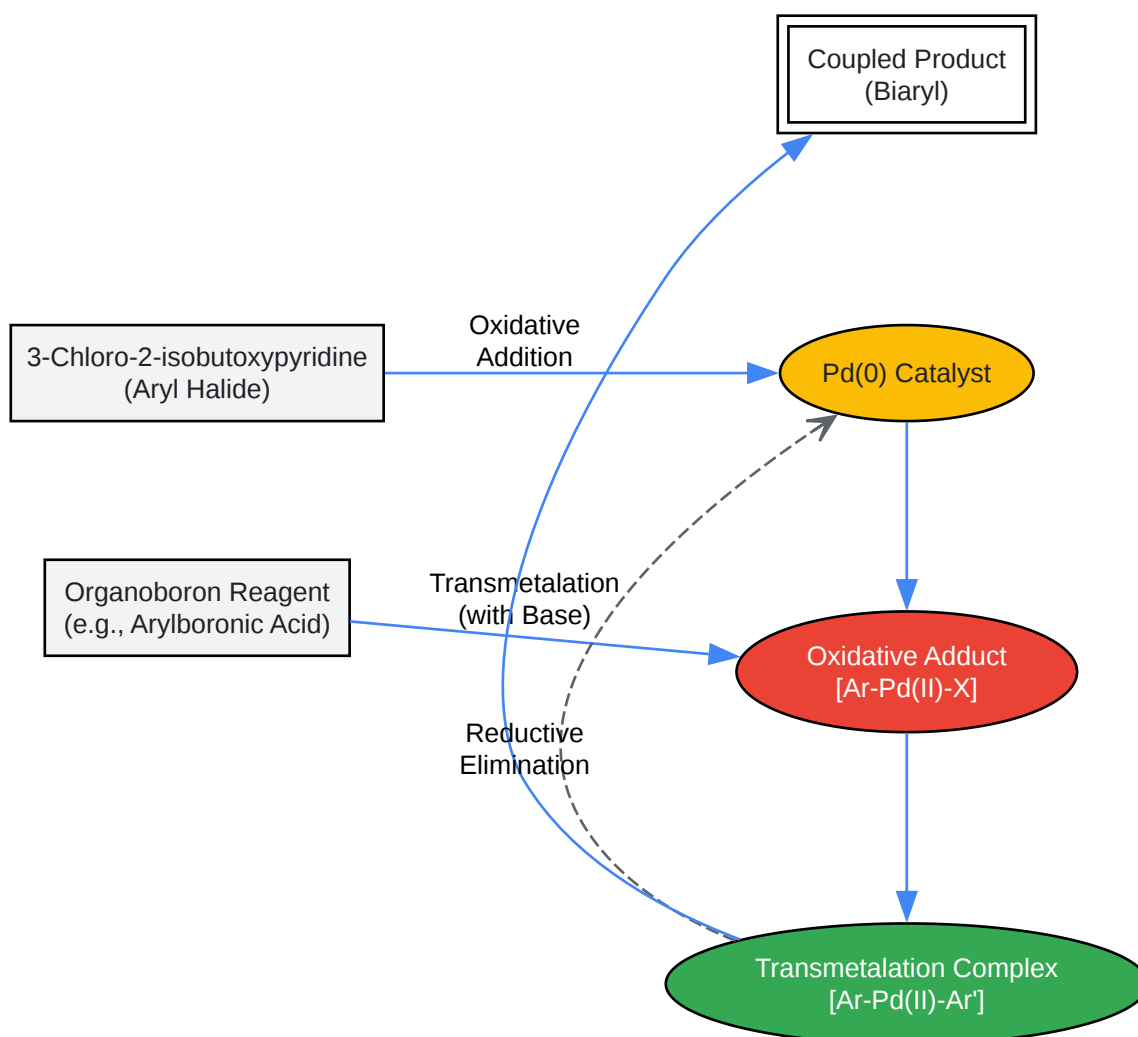
Characterization

The final product should be characterized using the following techniques:

- NMR Spectroscopy: ^1H , ^{13}C , and ^{11}B NMR to confirm the structure.
- Mass Spectrometry: To verify the molecular weight.
- FT-IR Spectroscopy: To identify characteristic functional groups.

Reactivity and Applications in Drug Discovery

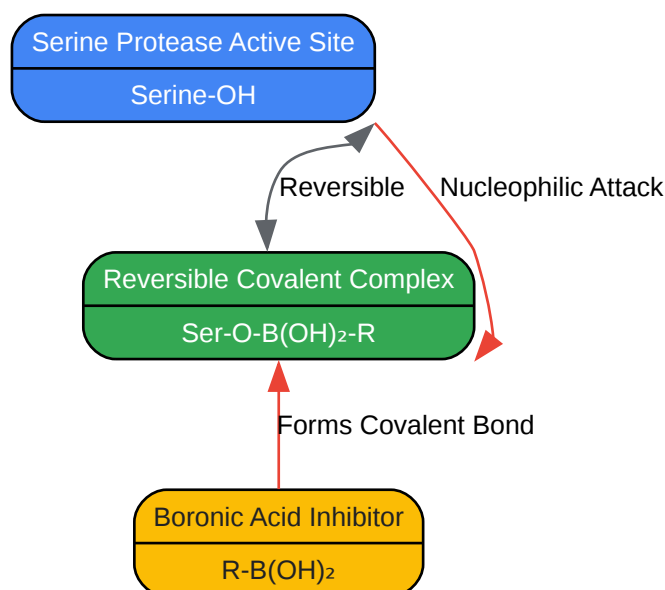
Boronic acids are highly versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.^{[8][9]} This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex molecular architectures.



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

In the context of drug development, the boronic acid moiety itself can act as a pharmacophore. For instance, it can reversibly inhibit serine proteases by forming a tetrahedral intermediate with the catalytic serine residue. This mechanism is the basis for the action of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.^[1]



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Caption: A logical diagram of reversible covalent inhibition of a serine protease by a boronic acid.

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